molecular formula C18H14BrClN6O B11134684 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134684
M. Wt: 445.7 g/mol
InChI Key: VFASQBSFTLCYOT-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 5-bromoindole moiety linked via an ethyl spacer to a substituted benzamide core. The benzamide ring is further functionalized with a chlorine atom at position 2 and a 1,2,3,4-tetrazole group at position 3. Its synthesis likely involves coupling reactions between functionalized benzoyl chlorides and amine intermediates, as observed in analogous compounds .

Properties

Molecular Formula

C18H14BrClN6O

Molecular Weight

445.7 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14BrClN6O/c19-13-1-4-17-12(9-13)5-7-25(17)8-6-21-18(27)15-10-14(2-3-16(15)20)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27)

InChI Key

VFASQBSFTLCYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the benzamide precursor can be reduced using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The chloro group in the benzamide can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives from nitro reduction.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for further modifications and derivatizations.

Biology

Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the tetrazole ring is particularly interesting for its potential to interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties due to the conjugated systems present in the molecule.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole ring can bind to metal ions or enzymes. These interactions can modulate signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide with structurally related benzamide derivatives, emphasizing substituents, molecular properties, and functional activities:

Compound Name Key Substituents Molecular Weight Spectral Features (FTIR/NMR) Reported Activities Reference
Target Compound 5-Bromoindole, 2-Cl, 5-tetrazole ~505.32 g/mol* NH (3300 cm⁻¹), Ar-C-H (3100 cm⁻¹), C-Cl (750 cm⁻¹), tetrazole C=N (1600 cm⁻¹) Not explicitly reported; inferred antimicrobial/kinase inhibition based on analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, unsubstituted benzamide 299.34 g/mol Aromatic protons (δ 6.7–7.4 ppm), methoxy groups (δ 3.7–3.8 ppm) Antiproliferative activity in cancer models
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl-thiazole, 2,4-difluorobenzamide 314.72 g/mol Thiazole NH (δ 12.1 ppm), aromatic F (δ 7.2–7.8 ppm) PFOR enzyme inhibition (antiparasitic)
5-{[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide Chlorobenzimidazole, methylindole, hydroxybenzamide 518.94 g/mol Hydroxyamide (δ 10.2 ppm), methylindole (δ 3.9 ppm) HDAC inhibition (anticancer)
Fluopyram Trifluoromethylpyridinyl, trifluoromethylbenzamide 396.73 g/mol CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) Fungicidal activity
N-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide Bromoindole, thiazolidinone, nitrobenzamide 505.32 g/mol Thiazolidinone C=O (1700 cm⁻¹), nitro group (1520 cm⁻¹) Anticancer (kinase inhibition)

*Calculated based on formula C₁₈H₁₃BrClN₆O.

Key Observations:

Structural Diversity: The target compound uniquely combines a bromoindole, tetrazole, and chloro substituents, distinguishing it from simpler benzamides like Rip-B (dimethoxyphenyl) or Fluopyram (trifluoromethyl groups) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , where benzoyl chloride reacts with an amine intermediate under basic conditions .

Biological Implications: While Fluopyram and Rip-B exhibit fungicidal and antiproliferative activities, respectively, the target compound’s tetrazole group may confer enhanced binding to metalloenzymes or nitric oxide synthases, as seen in tetrazole-containing drugs .

Spectroscopic Signatures :

  • The tetrazole C=N stretch (~1600 cm⁻¹) and indole NH absorption (~3300 cm⁻¹) align with spectral data from analogs .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that exhibits potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16BrClN5C_{15}H_{16}BrClN_{5} and has a molecular weight of approximately 373.68 g/mol. Its structure features an indole ring substituted with a bromo group and a chloro-benzamide moiety attached to a tetraazole ring.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with indole structures have shown significant inhibition of cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that indole derivatives could inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell survival and apoptosis (Table 1).

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)10Apoptosis induction
Compound BA549 (Lung Cancer)15Cell cycle arrest
This compoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit antibacterial and antifungal activities. A study evaluated the antibacterial efficacy of various indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration for this compound.

Neuroprotective Effects

Research indicates that certain indole derivatives may also possess neuroprotective properties. These compounds have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. The specific neuroprotective mechanisms of this compound remain to be elucidated but may involve similar pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent in vitro study, a series of indole-based compounds were screened for their anticancer activity against HeLa cells. The results indicated that compounds with similar structural characteristics to this compound exhibited significant cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of various indole derivatives against E. coli and S. aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that this compound may also exhibit similar properties.

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis of this compound involves sequential coupling reactions. First, the bromo-indole moiety can be functionalized via alkylation or amidation (e.g., reacting 5-bromoindole with ethylenediamine derivatives). The benzamide-tetrazole core is typically constructed using carbodiimide-mediated coupling between 2-chloro-5-(tetrazol-1-yl)benzoic acid and the indole-ethylamine intermediate . To optimize purity:

  • Use HPLC with a C18 column (≥95% purity threshold) .
  • Employ recrystallization in methanol/water mixtures to remove unreacted starting materials .
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) to confirm intermediate formation .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the tetrazole (1H vs. 2H tautomers) and indole substitution patterns. Aromatic protons in the 6.8–8.2 ppm range and tetrazole protons near 9.2 ppm are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C19H15BrClN6O requires m/z 489.9954) .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for substituent optimization?

Answer:

  • Systematic substitution : Replace the 5-bromoindole with chloro/fluoro analogs to assess halogen effects on target binding .
  • Tetrazole isomer screening : Compare 1H-tetrazole vs. 2H-tetrazole derivatives for metabolic stability using microsomal assays .
  • Alkyl chain modification : Vary the ethyl linker between indole and benzamide to evaluate conformational flexibility (e.g., propyl vs. methyl groups) .
  • In silico docking : Use molecular dynamics simulations to predict interactions with enzymes like tyrosine kinases or 5-HT receptors .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Enzyme inhibition assays : Screen against kinase panels (e.g., Jak2, EGFR) using ATP-competitive assays with IC50 determination .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT1D receptors) with [3H]-serotonin to measure Ki values .
  • Cellular proliferation assays : Test anti-cancer activity in Jak2 V617F mutant cell lines (e.g., HEL 92.1.7) with dose-response curves over 72 hours .
  • Western blotting : Quantify phosphorylation levels of STAT3/STAT5 to confirm pathway inhibition .

Advanced: How should discrepancies in biological activity data be resolved?

Answer:

  • Assay standardization : Replicate studies under consistent conditions (e.g., serum-free media, 37°C, 5% CO2) to minimize variability .
  • Orthogonal validation : Cross-verify enzyme inhibition results with cellular assays (e.g., IC50 vs. EC50 comparisons) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Species-specific testing : Compare human vs. rodent enzyme isoforms to explain divergent results .

Advanced: What pharmacokinetic parameters are critical for in vivo testing?

Answer:

  • Oral bioavailability : Assess using rodent models with plasma concentration-time profiles (AUC0–24h) .
  • Blood-brain barrier (BBB) penetration : Measure brain/plasma ratios post-IV administration; compounds with logP <3.5 typically exhibit limited CNS uptake .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .
  • Protein binding : Use equilibrium dialysis to determine fraction unbound (fu) for dose adjustments .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • HepG2 cells : Evaluate hepatotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 <10 µM indicates high concern) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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